molecular formula C8H16O4 B13814268 1-hydroxybutyl butaneperoxoate

1-hydroxybutyl butaneperoxoate

Cat. No.: B13814268
M. Wt: 176.21 g/mol
InChI Key: RBOSMZZETFYODM-UHFFFAOYSA-N
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Description

1-hydroxybutyl butaneperoxoate is an organic peroxide compound of significant interest in research and industrial synthesis. As an organic peroxide, its primary research value lies in its application as a radical initiator for various chemical reactions, including polymerization processes. The molecular structure, which incorporates both a peroxide functional group (-O-O-) and an ester moiety, is key to its reactivity. In this capacity, it undergoes thermal decomposition to generate free radical species, which subsequently initiate chain-growth polymerization reactions such as those for polyethylene, polyvinyl chloride (PVC), and polystyrene. The specific decomposition kinetics and temperature profile of this compound are critical parameters that determine its suitability for different reaction conditions, particularly in the manufacture of polymers and plastics. This compound must be handled with extreme care due to the inherent thermal and shock sensitivity of organic peroxides, which can pose a decomposition hazard. It is exclusively for use in controlled laboratory settings by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxybutyl butaneperoxoate

InChI

InChI=1S/C8H16O4/c1-3-5-7(9)11-12-8(10)6-4-2/h7,9H,3-6H2,1-2H3

InChI Key

RBOSMZZETFYODM-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)OOC(=O)CCC

Origin of Product

United States

Synthetic Methodologies for Peroxoesters and Analogous Compounds

General Principles of Peroxoester Synthesis

The formation of the peroxoester bond typically involves the reaction between a peroxy acid or its salt and an alkylating or acylating agent. gre.ac.uk These reactions are often sensitive to conditions such as temperature, pH, and the presence of catalysts.

A common pathway to peroxoesters involves the initial formation of a peroxy acid, which is then esterified. Peroxy acids can be synthesized through the reaction of carboxylic acids with hydrogen peroxide, often in the presence of a strong acid catalyst. polymtl.ca The subsequent esterification to form the peroxoester can be achieved by reacting the peroxy acid with an alcohol or an alkyl halide. An alternative and widely used method for synthesizing peroxy esters is the reaction of alkyl hydroperoxides with acid chlorides in the presence of an aqueous alkali. researchgate.net

The general reaction scheme can be represented as:

Peroxy Acid Formation: R-COOH + H₂O₂ ⇌ R-COOOH + H₂O

Peroxoester Formation: R-COOOH + R'-OH → R-COOO-R' + H₂O

The synthesis of peroxy esters can also be accomplished through phase transfer catalysis, involving the acylation of alkyl hydroperoxides with acid chlorides. researchgate.net

Direct synthesis methods for organic peroxides often aim to construct the peroxide bond in a single step. unl.edu For substituted organic peroxides, this can involve the reaction of a hydroperoxide with an electrophile. For instance, alkyl hydroperoxides can be synthesized by reacting concentrated hydrogen peroxide with alcohols, carboxylic esters, or olefins, a process that often proceeds through a unimolecular nucleophilic substitution mechanism involving a carbocation intermediate. researchgate.net

The synthesis of α-substituted hydroperoxides is of particular interest as they are valuable intermediates for other peroxides. rsc.org These can be prepared through various strategies, including the reaction of carbonyl compounds with hydrogen peroxide. nih.gov

Advanced Synthetic Strategies for Substituted Peroxoesters with Hydroxyl Functionality

The introduction of a hydroxyl group onto the peroxoester backbone requires careful control of the reaction conditions to avoid unwanted side reactions, such as oxidation of the alcohol functionality.

Achieving regioselectivity in the hydroxylation of organic molecules is a significant challenge. Enzymatic methods, utilizing enzymes like cytochrome P450 monooxygenases, have shown remarkable success in the regioselective hydroxylation of various substrates, including fatty acids and steroids. nih.govmdpi.comnih.govkribb.re.kr For example, certain cytochrome P450 mutants can catalyze the hydroxylation of specific positions on a carbon chain with high precision. rsc.org Chemical methods for regioselective hydroxylation often rely on directing groups or the use of specific catalysts that favor oxidation at a particular site. The synthesis of polyesters with pendant hydroxyl groups has been achieved using renewable resources like malic acid, demonstrating a pathway to functionalized polymers. nih.gov

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic peroxides, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. scispace.compatsnap.comresearchgate.netthieme-connect.com The small reaction volumes and excellent heat and mass transfer in continuous flow reactors mitigate the risks associated with the handling of potentially explosive peroxides. researchgate.netthieme-connect.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product purity. scispace.compatsnap.comgoogle.com Patents describe online continuous flow processes for the direct preparation of organic peroxides using hydrogen peroxide as a raw material, highlighting the industrial applicability of this technology. scispace.compatsnap.comgoogle.com

Illustrative Data for Continuous Flow Synthesis of a Model Peroxide

ParameterValue RangeImpact on Yield and Purity
Temperature0 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition. Optimal temperature is crucial. google.com
Flow Rate0.1 - 2000 L/hAffects residence time and mixing efficiency. google.com
Catalyst ConcentrationVariesInfluences reaction kinetics and selectivity.
Reactant Molar RatioVariesStoichiometry affects product distribution and minimizes side reactions.

Analytical Purity Assessment and Isolation Techniques in Academic Synthesis

The isolation and purification of peroxoesters require careful handling due to their thermal instability. Chromatographic techniques, such as column chromatography, are often employed for purification.

The purity and structure of the synthesized compounds are confirmed using a combination of analytical methods. Titration methods, such as iodometric titration, are commonly used to determine the peroxide value, which indicates the concentration of active oxygen. cloudfront.net Spectroscopic techniques are indispensable for structural elucidation.

Key Analytical Techniques for Peroxoester Characterization

Analytical TechniqueInformation Obtained
Titration (e.g., with potassium permanganate) Determination of hydrogen peroxide concentration and peroxide value. evonik.comsigmaaldrich.comsolvay.comevonik.com
Infrared (IR) Spectroscopy Identification of functional groups, such as the carbonyl (C=O) and peroxide (O-O) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. gre.ac.uk
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, aiding in structural confirmation.

Decomposition Mechanisms and Radical Generation by 1 Hydroxybutyl Butaneperoxoate

Unimolecular Thermal Decomposition Pathways

The thermal decomposition of peroxyesters like 1-hydroxybutyl butaneperoxoate in the absence of other reactive species is known as unimolecular decomposition. This process is initiated by the input of thermal energy, which leads to the cleavage of the weakest bond within the molecule.

The peroxide bond (O–O) is inherently weak and is typically the first to break upon heating. wiley.comscispace.com This process, known as homolytic cleavage, results in the formation of two radical species, where each oxygen atom retains one of the bonding electrons. egrassbcollege.ac.iniupac.org For this compound, the initial step is the scission of the O–O bond to yield a butanoyloxy radical and a 1-hydroxybutoxy radical.

This initial bond cleavage is the rate-determining step in the decomposition of many peroxyesters. researchgate.net The stability of the resulting radicals can significantly influence the decomposition rate. In the case of this compound, the presence of the hydroxyl group on the butoxy radical may affect its subsequent reactions.

The butanoyloxy radical can then undergo further reactions, most notably decarboxylation (loss of CO2) to form a propyl radical. The efficiency of this decarboxylation step is dependent on the stability of the resulting alkyl radical.

The decomposition of peroxyesters can proceed through either a stepwise or a concerted mechanism. Current time information in Bangalore, IN.researchgate.net In a stepwise mechanism, the O–O bond breaks first, forming an intermediate radical pair, which then undergoes subsequent reactions like decarboxylation. wiley.com

Alternatively, the decomposition can be a concerted process, where the O–O bond cleavage and the C–C bond cleavage (decarboxylation) occur simultaneously through a single transition state. Current time information in Bangalore, IN. This is often the case when the resulting alkyl radical is particularly stable. For peroxyesters that form stabilized radicals, a two-bond concerted fragmentation is a common pathway. cdnsciencepub.com

Decomposition PathwayDescription
Stepwise Initial homolytic cleavage of the O-O bond to form a radical pair, followed by subsequent reactions such as decarboxylation.
Concerted Simultaneous cleavage of the O-O and C-C bonds in a single transition state, directly forming an alkyl radical, carbon dioxide, and an alkoxy radical.

Induced Decomposition Mechanisms

In addition to unimolecular thermal decomposition, this compound can undergo induced decomposition, where other reactive species in the reaction medium accelerate its breakdown.

Radicals present in the reaction mixture can attack the peroxyester molecule, leading to its decomposition. This is a common phenomenon, especially at higher peroxide concentrations. wiley.com The attacking radical can abstract a hydrogen atom or add to the peroxide, initiating a chain reaction that consumes the peroxyester at a faster rate than unimolecular decomposition alone. For peroxyesters, radical attack can occur at the peroxy oxygen. acs.org

The presence of a hydroxyl group in this compound provides an additional site for radical attack. A radical could abstract the hydrogen atom from the hydroxyl group, forming an oxygen-centered radical on the butoxy fragment. This would lead to a different set of decomposition products.

The solvent in which the decomposition occurs can have a profound effect on the reaction rate and mechanism. researchgate.netacs.org Solvent polarity and the ability of the solvent to form hydrogen bonds are particularly important factors. nih.govfrontiersin.org

Solvent PropertyPotential Influence on Decomposition
Polarity Can stabilize polar transition states, potentially favoring certain decomposition pathways. nih.gov
Hydrogen Bonding Protic solvents can interact with the hydroxyl and peroxy groups, affecting bond strengths and reaction rates. acs.org
Viscosity (Cage Effect) Can influence the fate of the initially formed radical pair, affecting product distribution. acs.org

Acid-Catalyzed Activation and Radical Generation

The decomposition of peroxides can be catalyzed by the presence of acids. oup.comnih.gov This catalysis often involves a heterolytic (ionic) cleavage of the O–O bond, as opposed to the homolytic (radical) cleavage seen in thermal decomposition. beilstein-journals.org Lewis acids, for example, can coordinate to one of the peroxy oxygens, weakening the O–O bond and facilitating its cleavage. cdnsciencepub.comresearchgate.net

For this compound, acid catalysis could proceed via protonation of one of the peroxy oxygens or the hydroxyl group. Protonation of a peroxy oxygen would create a highly unstable intermediate that would readily decompose. While this pathway primarily generates ionic species, subsequent reactions can lead to the formation of radicals. For instance, the rearrangement of intermediates in acid-catalyzed peroxide decomposition can ultimately result in radical species. gre.ac.uk The presence of the hydroxyl group could also participate in intramolecular acid-catalyzed decomposition pathways, potentially leading to cyclic products.

Primary Radical Formation and Initiation Efficiency of this compound

The decomposition of organic peroxides is a critical process for initiating radical polymerizations, and the efficiency of this initiation is paramount to controlling the polymerization kinetics and the properties of the final polymer. The primary radical formation from this compound and its subsequent efficiency in initiating polymerization are governed by the stability of the radicals formed and the reaction conditions. While specific research on this compound is not extensively available, the behavior of analogous peroxy esters provides a strong framework for understanding its decomposition and initiation characteristics.

The thermal decomposition of peroxy esters like this compound primarily involves the homolytic cleavage of the weak oxygen-oxygen bond, which is the first step in generating primary radicals. wikipedia.org This initial fragmentation can be followed by subsequent reactions, such as decarboxylation, to produce the radicals that will ultimately initiate polymerization.

The general mechanism for the thermal decomposition of a peroxy ester, R-C(O)O-OR', involves the initial formation of a carboxyloyloxy radical (R-C(O)O•) and an alkoxy radical (•OR'). In the case of this compound, this would lead to the formation of a butanoyloxy radical and a 1-hydroxybutoxy radical.

The butanoyloxy radical can then undergo rapid decarboxylation to form a propyl radical and carbon dioxide. The stability of the resulting alkyl radical can influence the rate of this decarboxylation step.

The efficiency of initiation (ƒ) is a measure of the fraction of radicals generated that successfully initiate a polymer chain. This value is often less than unity due to side reactions that consume radicals without leading to polymerization, such as radical recombination within the solvent cage. The structure of the peroxide and the reaction conditions, including temperature and solvent viscosity, play a significant role in determining the initiation efficiency. For many organic peroxides, the initiation efficiency is a key parameter in kinetic models of polymerization. researchgate.net

Research on structurally similar peroxy esters, such as tert-butyl peroxy esters, provides valuable insights into the factors affecting decomposition rates and initiation efficiency. For example, the decomposition rates of tert-butyl peroxyacetate (TBPA) and tert-butyl peroxypivalate (TBPP) have been studied extensively, revealing significant differences in their activation energies and volumes, which are attributed to different decomposition mechanisms (single-bond vs. concerted two-bond scission). gwdg.de

The following table presents hypothetical decomposition data for this compound, extrapolated from known data for similar peroxy esters, to illustrate the expected kinetic parameters.

ParameterHypothetical ValueConditions
Decomposition Rate Constant (kd) 1.5 x 10-5 s-1100 °C in benzene
Activation Energy (Ea) 130 kJ/mol-
Half-life (t1/2) 12.8 hours100 °C
Initiation Efficiency (ƒ) 0.6 - 0.8In styrene (B11656) polymerization

This table is illustrative and based on data for analogous compounds. Specific experimental data for this compound is not available in the provided search results.

The primary radicals generated from the decomposition of this compound are expected to be the propyl radical (from the decarboxylation of the butanoyloxy radical) and the 1-hydroxybutoxy radical. Both of these radicals can potentially initiate polymerization by adding to a monomer unit.

Kinetic and Thermodynamic Investigations of 1 Hydroxybutyl Butaneperoxoate Decomposition

Determination of Decomposition Kinetics

The investigation of decomposition kinetics is centered on determining the rate at which the peroxide breaks down under specified conditions. For most organic peroxides, the decomposition follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the peroxide.

A critical parameter for gauging the thermal stability of an organic peroxide is its half-life (t½), which is the time it takes for 50% of the initial amount of the peroxide to decompose at a given temperature. The half-life is inversely related to the first-order rate constant (k) of the decomposition reaction.

The decomposition rate of organic peroxides is highly sensitive to temperature. As the temperature rises, the rate of decomposition increases exponentially, leading to a shorter half-life. This relationship is mathematically described by the Arrhenius equation. While specific half-life data for 1-hydroxybutyl butaneperoxoate is not available, Table 1 provides illustrative half-life values for a generic organic peroxide to demonstrate this temperature dependence.

Table 1: Illustrative Half-Life as a Function of Temperature for a Generic Organic Peroxide This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Temperature (°C) Half-Life (hours)
70 10.0
80 3.2
90 1.0
100 0.3
110 0.1

The Arrhenius equation, expressed as k = A * exp(-Ea / RT), provides a fundamental model for the temperature dependence of chemical reaction rates. In this equation, 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature.

Activation Energy (Ea): This represents the minimum amount of energy required to initiate the cleavage of the peroxide bond. A higher activation energy is indicative of greater thermal stability. For many peroxyesters, the activation energy typically falls within the range of 120 to 160 kJ/mol.

Pre-exponential Factor (A): This term is related to the frequency of molecular collisions that are favorably oriented for a reaction to occur.

These kinetic parameters are experimentally determined by conducting a series of isothermal decomposition studies at various temperatures. A plot of the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -Ea/R, and the y-intercept corresponds to ln(A).

Influence of Pressure on Decomposition Kinetics

While temperature is the primary factor influencing the decomposition rate of organic peroxides, pressure can also have an effect, albeit generally to a lesser extent. For decomposition reactions that involve a change in volume during the formation of the transition state, pressure can alter the rate constant. An increase in pressure typically accelerates reactions that proceed with a decrease in volume and retards those that involve an increase in volume. In the case of some organic peroxide decompositions, a moderate increase in pressure has been observed to slightly increase the decomposition rate constant.

Calorimetric Techniques for Kinetic Analysis

Calorimetric methods are indispensable for investigating the thermodynamics and kinetics of exothermic decomposition reactions, as they directly measure the heat flow associated with these processes.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. researchgate.netnih.gov A DSC thermogram provides a visual representation of thermal events such as melting, crystallization, and decomposition. aidic.itphenikaa-uni.edu.vn For an organic peroxide like this compound, a DSC analysis would reveal a distinct exothermic peak corresponding to its decomposition.

Key parameters obtained from a DSC curve include:

Onset Temperature of Decomposition (T_onset): The temperature at which the decomposition process begins to be detectable.

Peak Exothermic Temperature (T_peak): The temperature at which the rate of heat release reaches its maximum.

Enthalpy of Decomposition (ΔH_d): The total amount of heat liberated during the decomposition, which is determined by integrating the area under the exothermic peak.

Table 2: Illustrative DSC Data for a Generic Organic Peroxide This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Parameter Illustrative Value
Onset Temperature (T_onset) 95 °C
Peak Exothermic Temperature (T_peak) 115 °C
Enthalpy of Decomposition (ΔH_d) -400 J/g

Microcalorimetry and Pressure Vessel Testing (MCPVT) are specialized techniques designed to evaluate the thermal hazards associated with reactive chemicals under conditions of confinement. MCPVT experiments can simulate runaway reaction scenarios by measuring the rapid temperature and pressure increases that occur during decomposition in a closed system. These tests are crucial for determining safety parameters such as the Self-Accelerating Decomposition Temperature (SADT). The SADT is defined as the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition. This information is vital for establishing safe storage and transportation conditions.

Information regarding the kinetic and thermodynamic investigations of this compound decomposition, specifically focusing on computational predictions of its decomposition energetics, is not available in the public domain.

Extensive searches of scientific literature and chemical databases have not yielded any specific studies, research findings, or data tables related to the computational predictions of the decomposition energetics for the compound this compound. While general methodologies for studying the thermal decomposition of organic peroxides using computational techniques like Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) exist, their application to this particular compound has not been documented in available resources.

Therefore, the requested article with detailed research findings and data tables on the computational predictions of this compound decomposition energetics cannot be generated at this time due to the absence of the necessary scientific data.

Role of 1 Hydroxybutyl Butaneperoxoate in Polymerization Processes

Free Radical Polymerization Initiation Mechanisms

Free radical polymerization is a fundamental process in polymer chemistry, initiated by the decomposition of a radical initiator like 1-hydroxybutyl butaneperoxoate. fujifilm.com This process begins with the generation of free radicals, which are highly reactive species with an unpaired electron. open.edu Peroxoesters, a class of organic peroxides, are effective thermal initiators, meaning they decompose upon heating to form the necessary radicals. scribd.com

The initiation process consists of two primary steps: the decomposition of the initiator and the subsequent addition of the resulting radical to a monomer molecule. uc.edu

The initiation of polymerization by this compound commences with the homolytic cleavage of the weak oxygen-oxygen (O-O) bond within the peroxoester functional group. This thermal decomposition is the rate-limiting step in the initiation process and results in the formation of two distinct radical species: a butanoyloxy radical and a 1-hydroxybutoxy radical.

The butanoyloxy radical can further undergo a process called β-scission, where it loses a molecule of carbon dioxide (CO₂) to form a propyl radical. Both the initially formed radicals and the subsequent propyl radical are highly reactive and can attack the carbon-carbon double bond of a vinyl monomer. This attack breaks the monomer's π-bond and forms a new, more stable sigma bond, effectively adding the radical to the monomer. open.edu The outcome of this step is the formation of a new, larger radical, known as the monomer radical or propagating radical, which still possesses an unpaired electron and can continue to react with other monomer molecules to grow the polymer chain. fujifilm.com

The efficiency of an initiator, represented by the efficiency factor (f), is a critical parameter in polymerization. It is defined as the fraction of radicals generated from the initiator that successfully start a polymer chain. uomustansiriyah.edu.iq Not all radicals produced lead to chain growth due to side reactions, primarily the "cage effect." Immediately after decomposition, the newly formed radicals are trapped within a "cage" of surrounding solvent or monomer molecules. Within this cage, they have a higher probability of recombining with each other, which terminates them before they can diffuse apart and react with a monomer. mdpi.com

Kinetics of Peroxide-Initiated Polymerization

The kinetics of free radical polymerization describe the rates of the elementary reactions: initiation, propagation, and termination. Understanding these kinetics is essential for controlling the polymerization process and the properties of the final polymer.

The derived general rate law for free radical polymerization is:

R_p = k_p [M] ( (f k_d [I]) / k_t )^(1/2)

Where:

R_p is the rate of polymerization.

k_p is the rate constant for propagation.

[M] is the monomer concentration.

f is the initiator efficiency factor.

k_d is the rate constant for initiator decomposition.

[I] is the initiator concentration.

k_t is the rate constant for termination.

This equation shows that the rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration. uc.edu Experimental validation for this relationship is well-established across a wide range of polymerization systems using peroxide initiators, where plots of the polymerization rate versus the square root of the initiator concentration yield a linear relationship. researchgate.netresearchgate.net

Kinetic Term Description Rate Law Expression
Initiation Rate (R_i) Rate of formation of propagating radicals.R_i = 2 * f * k_d * [I]
Propagation Rate (R_p) Rate of monomer consumption by growing polymer chains.R_p = k_p * [M] * [M]
Termination Rate (R_t) Rate of destruction of propagating radicals.R_t = 2 * k_t * [M]^2
Overall Rate (R_p) Overall rate of polymerization under steady-state (R_i = R_t).R_p = k_p * [M] * (fk_d[I]/k_t)^(1/2)
Table: General Rate Law Expressions for Free Radical Polymerization. uc.eduuomustansiriyah.edu.iqyoutube.commyengineeringtools.com

Peroxoester Relevance in Controlled/Living Radical Polymerization Strategies (e.g., NMP, ATRP, RAFT)

Controlled/Living Radical Polymerization (CRP), more formally known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses techniques that provide excellent control over polymer molecular weight, architecture, and dispersity. tcichemicals.comsigmaaldrich.com The relevance of conventional initiators like this compound varies significantly among the major CRP methods.

Nitroxide-Mediated Polymerization (NMP): NMP relies on a reversible coupling reaction between a propagating radical and a stable nitroxide radical to control the polymerization. iupac.org This method often uses specialized initiators called alkoxyamines, which contain both the initiating group and the nitroxide mediator in one molecule, or a combination of a conventional initiator and a stable nitroxide radical. scribd.com While a peroxoester could theoretically be used to generate the initial radicals, the use of alkoxyamines is more common for achieving good control.

Atom Transfer Radical Polymerization (ATRP): ATRP achieves control through the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst (typically copper-based). cmu.eduencyclopedia.pub The process is initiated by an alkyl halide, not a conventional peroxide initiator. libretexts.orgsigmaaldrich.com Therefore, this compound is not suitable for initiating ATRP reactions.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism. boronmolecular.com Unlike ATRP and NMP, RAFT requires a separate, conventional source of radicals to initiate the polymerization. tcichemicals.com Therefore, a peroxoester like this compound is well-suited to act as the radical source in a RAFT process. It would be added in small quantities to generate radicals throughout the reaction, which then begin polymer chains that are subsequently controlled by the RAFT agent. fujifilm.comnih.gov

CRP Method Initiation Mechanism Relevance of this compound
NMP Typically uses alkoxyamine initiators or a conventional initiator/nitroxide pair. scribd.comiupac.orgPotentially usable as the radical source, but less common than specific alkoxyamines.
ATRP Initiated by an alkyl halide with a transition metal catalyst. libretexts.orgsigmaaldrich.comNot a suitable initiator.
RAFT Requires a conventional radical initiator in addition to a RAFT agent (CTA). fujifilm.comtcichemicals.comSuitable for use as the radical source.
Table: Compatibility of Conventional Peroxoester Initiators with Major CRP Techniques.

Peroxide-Mediated Polymerization Systems for Architectural Control

The architecture of a polymer—its shape, size, and composition—is a critical determinant of its macroscopic properties. Controlled radical polymerization (CRP) techniques have been developed to provide precise control over these features. wikipedia.orgsigmaaldrich.com While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent, peroxide-based systems also offer pathways for architectural control, particularly through the synthesis of functional and branched polymers. specificpolymers.comacs.org

The use of a functional initiator like this compound allows for the direct incorporation of a hydroxyl group at the terminus of a polymer chain. This terminal functionality is a powerful tool for subsequent polymer modification, such as the synthesis of block copolymers or for grafting onto surfaces. acs.org The hydroxyl group provides a reactive site for a wide range of chemical transformations.

Illustrative Data on Initiator Functionality and Polymer Architecture:

The following table illustrates how the choice of initiator can influence the final polymer architecture. The data is representative of typical outcomes in radical polymerization and is not specific experimental data for this compound.

Initiator TypeResulting Polymer ArchitecturePotential for Post-ModificationRepresentative Molecular Weight Distribution (PDI)
Non-functional (e.g., Benzoyl Peroxide)Linear, non-functional chain endsLow> 1.5
Functional (e.g., this compound)Linear, hydroxyl-terminatedHigh (e.g., for block copolymers)> 1.5
Difunctional PeroxidePotential for block copolymer synthesis in a single stepModerateVariable
Polymeric PeroxideGraft copolymersHighBroad

Precision Polymer Synthesis through Controlled Radical Generation

Precision in polymer synthesis implies control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and defined end-groups. nagoya-u.ac.jp The generation of radicals from the initiator is the first crucial step in achieving this control. The rate of radical generation, which is dependent on the peroxide's decomposition kinetics, must be carefully balanced with the rate of monomer propagation to minimize termination reactions that lead to a broad PDI. rsc.org

In the case of this compound, the decomposition would yield a butanoyloxy radical and a 1-hydroxybutyloxy radical. These primary radicals initiate polymerization. The presence of the hydroxyl group on one of the initiating fragments ensures that every polymer chain initiated by this fragment will carry a terminal hydroxyl group. This method provides a direct and efficient route to hydroxyl-terminated polymers. researchgate.netjustia.comresearchgate.net

Table Illustrating the Effect of Initiator Concentration on Polymer Properties:

This table provides hypothetical data demonstrating the typical influence of initiator concentration on the molecular weight and PDI of a polymer synthesized via free radical polymerization.

Initiator Concentration (mol/L)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0.01100,0001.8
0.0550,0001.9
0.1025,0002.1
0.2012,5002.3

Crosslinking and Chain Scission Phenomena Initiated by Peroxides in Polymer Modification

Beyond initiation of polymerization, peroxides are extensively used to modify existing polymers. researchgate.net The radicals generated from peroxide decomposition can abstract hydrogen atoms from polymer backbones, creating polymer macroradicals. researchgate.net The subsequent reactions of these macroradicals can lead to either crosslinking (the formation of covalent bonds between polymer chains) or chain scission (the breaking of the polymer backbone). wikipedia.orgkpi.uasustainability-directory.com The balance between these two competing reactions is highly dependent on the polymer structure, the type of peroxide used, and the reaction conditions. kpi.ua

Crosslinking generally leads to an increase in molecular weight, viscosity, and mechanical strength, often transforming a thermoplastic material into a thermoset. specialchem.comchemrxiv.org Conversely, chain scission results in a decrease in molecular weight and viscosity. wikipedia.orgresearchgate.net For some polymers, like polypropylene, chain scission is the dominant reaction in the presence of peroxides, a process utilized in controlled rheology applications. kpi.ua For others, such as polyethylene, crosslinking is the predominant outcome. iupac.org

The specific structure of this compound could potentially influence this balance. The reactivity of the radicals formed upon its decomposition will determine the efficiency of hydrogen abstraction from the polymer backbone. While specific studies are lacking, the general principles of peroxide-induced modification would apply. queensu.ca

Table Summarizing the Predominant Effect of Peroxide Modification on Various Polymers:

PolymerPredominant ReactionPrimary Outcome
Polyethylene (PE)CrosslinkingIncreased strength and melt viscosity
Polypropylene (PP)Chain ScissionReduced viscosity (controlled rheology)
Polyisobutylene (PIB)Chain ScissionDegradation
Ethylene Propylene Diene Monomer (EPDM)CrosslinkingFormation of an elastomeric network
Poly(vinyl chloride) (PVC)CrosslinkingIncreased rigidity
Natural Rubber (cis-1,4-polyisoprene)CrosslinkingVulcanization

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a cornerstone technique for elucidating the structure of organic molecules and their breakdown products. In the context of reactive species like organic peroxides, MS offers a window into the complex fragmentation pathways that occur upon ionization.

The thermal or photochemical decomposition of 1-hydroxybutyl butaneperoxoate initiates a cascade of radical reactions. Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is instrumental in identifying the resulting products and transient intermediates. The electron ionization (EI) mass spectrum of an organic peroxide typically reveals fragmentation patterns stemming from the cleavage of the weak oxygen-oxygen bond. nih.govrsc.org

For this compound, homolytic cleavage of the O-O bond would generate butoxyl and 1-hydroxybutoxy radicals. These primary radicals can undergo further reactions such as hydrogen abstraction, disproportionation, and recombination, leading to a variety of stable end-products. The mass spectrum would likely exhibit peaks corresponding to the molecular ions of these products, as well as characteristic fragment ions.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound Decomposition Products

Compound NameMolecular FormulaKey Fragment Ions (m/z) and Postulated Structures
Butan-1-olC₄H₁₀O74 (M+), 56 ([M-H₂O]+), 43 ([C₃H₇]+), 31 ([CH₂OH]+)
ButyraldehydeC₄H₈O72 (M+), 57 ([M-CH₃]+), 44 ([C₂H₄O]+•), 29 ([CHO]+)
Butanoic acidC₄H₈O₂88 (M+), 73 ([M-CH₃]+), 60 ([CH₃COOH]+•), 45 ([COOH]+)
HeptaneC₇H₁₆100 (M+), 85 ([C₆H₁₃]+), 71 ([C₅H₁₁]+), 57 ([C₄H₉]+), 43 ([C₃H₇]+)

This table presents hypothetical data based on known fragmentation patterns of similar organic compounds.

The analysis of these fragments allows for the reconstruction of the decomposition pathway, providing critical information on the efficiency of the initiator and the nature of the species that participate in the polymerization process. rsc.orgcdnsciencepub.com

To definitively confirm reaction mechanisms, isotopic labeling studies are employed. By synthesizing this compound with heavy isotopes, such as ¹⁸O in the peroxy linkage, the fate of specific atoms during decomposition can be traced.

For example, if the butoxyl radical attacks a monomer molecule, the ¹⁸O label would be incorporated into the resulting polymer chain. Conversely, if the radical undergoes a β-scission reaction, the labeled oxygen might end up in a different product. Analyzing the mass spectra of the products for the presence and location of the isotopic label provides unambiguous evidence for specific mechanistic steps. dtic.milmit.eduacs.org This technique has been successfully used to study the decomposition of various peroxides, helping to distinguish between different proposed reaction pathways. stackexchange.com

Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable kinetic data that is often lost in traditional offline analysis. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for the in-situ monitoring of polymerization reactions initiated by peroxides. nih.govcmu.eduresearchgate.net

By placing a spectroscopic probe directly into the reaction vessel, the disappearance of monomer-specific vibrational bands (e.g., C=C stretching) and the appearance of polymer-specific bands can be tracked over time. nih.gov This allows for the continuous determination of the polymerization rate. For instance, in a polymerization initiated by this compound, the decay of the peroxide's O-O stretching vibration could also be monitored, providing direct information about the initiator consumption rate. nih.govresearchgate.net

Chromatographic Methods for Polymer Product Distribution Analysis (e.g., Gel Permeation Chromatography for molar mass distribution)

The properties of a polymer are intrinsically linked to its molar mass distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the average molar mass and the dispersity (Đ) of a polymer sample. core.ac.ukgoogle.comresearchgate.net

In a polymerization initiated by this compound, GPC analysis of the resulting polymer would reveal how the initiator's characteristics and the reaction conditions influence the final polymer architecture. libretexts.orgresearchgate.net A narrow molar mass distribution (Đ close to 1) is often indicative of a well-controlled polymerization process. sigmaaldrich.com

Table 2: Representative GPC Data for a Polymer Synthesized with this compound

SampleNumber-Average Molar Mass (Mₙ) ( g/mol )Weight-Average Molar Mass (Mₙ) ( g/mol )Dispersity (Đ = Mₙ/Mₙ)
Polymer A50,00075,0001.5
Polymer B52,00080,0001.54
Polymer C48,00073,0001.52

This table presents illustrative data to demonstrate the type of information obtained from GPC analysis.

Analytical Ultracentrifugation (AUC) for Initiator Concentration Gradient Control in Polymerization

Analytical Ultracentrifugation is a powerful, albeit less common, technique for influencing and analyzing polymerization reactions. By subjecting the reaction mixture to a strong centrifugal field, a concentration gradient of the initiator, such as this compound, can be established. This spatial variation in initiator concentration can be used to tailor the molar mass distribution of the resulting polymer. scholarlinkinstitute.org This method allows for the creation of polymers with broad or specifically shaped molar mass distributions, which can be advantageous for certain material applications.

Theoretical and Computational Chemistry Studies of Peroxoesters

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties that govern the stability and reactivity of peroxoesters. By solving quantum mechanical equations, these methods can map electron density, determine molecular orbital energies, and calculate the strength of chemical bonds. For any peroxoester, the peroxide linkage (O-O) is the focal point of reactivity, as it is typically the weakest bond in the molecule and prone to thermal or photochemical cleavage (homolysis).

Computational approaches such as Density Functional Theory (DFT) are frequently used to predict the Bond Dissociation Energy (BDE) of the peroxide bond. A lower BDE corresponds to a less stable bond and a faster rate of homolysis. In 1-hydroxybutyl butaneperoxoate, the electronic environment of the peroxide bond is influenced by both the alkyl group of the peroxy portion and the acyl group. The presence of the hydroxyl (-OH) group on the butyl fragment is a key structural feature. Quantum calculations can precisely model how this group's electron-withdrawing or donating character, as well as its potential for intramolecular hydrogen bonding, alters the electron density around the O-O bond and, consequently, its BDE.

The reactivity of the peroxoester is largely defined by the stability of the radicals produced upon its decomposition. For this compound, homolysis yields a butanoyloxy radical and a 1-hydroxybutoxy radical. Quantum chemistry can be used to calculate the energies of these radical species, providing insight into their relative stability and subsequent reaction tendencies.

Table 7.1: Illustrative Bond Dissociation Energies (BDEs) for Peroxide Bonds in Various Peroxoesters

This table presents representative, theoretically calculated BDE values for the O-O bond in different peroxoesters to illustrate the effect of molecular structure on bond strength. Note: These are generalized values for analogous compounds, not specific experimental results for this compound.

CompoundSubstituent on Acyl GroupSubstituent on Peroxy GroupCalculated O-O BDE (kcal/mol)
tert-Butyl PeroxyacetateMethyltert-Butyl~37-39
tert-Butyl PeroxybenzoatePhenyltert-Butyl~36-38
Diacyl PeroxideAcetylAcetyl~30-32
This compound (Hypothetical) Propyl1-hydroxybutylValue influenced by -OH group

Molecular Dynamics Simulations of Peroxoester Decomposition Processes

While quantum chemical calculations describe the static properties of molecules, molecular dynamics (MD) simulations provide a dynamic view of chemical processes over time. nih.gov MD simulations model the motions of atoms and molecules, allowing researchers to observe the entire decomposition process, from the initial bond cleavage to the subsequent reactions of the resulting radicals. scispace.com

For a peroxoester like this compound in solution, an MD simulation can track the trajectory of the molecule as it gains sufficient vibrational energy to break the O-O bond. Upon cleavage, the simulation can reveal the behavior of the newly formed radical pair. A key phenomenon that can be studied is the "solvent cage effect," where surrounding solvent molecules trap the two radicals, increasing the probability of their recombination. MD simulations can quantify the timescale of this caging and the likelihood of the radicals escaping to react with other molecules. Reactive force fields, such as ReaxFF, are particularly suited for these simulations as they can model bond breaking and formation. rsc.org

Furthermore, these simulations can trace the complex sequence of subsequent events. For example, after the initial homolysis, the butanoyloxy radical may undergo decarboxylation to form a propyl radical and carbon dioxide. The 1-hydroxybutoxy radical may undergo β-scission or intramolecular hydrogen abstraction. MD simulations can help elucidate the preferred pathways and intermediate structures involved in these complex reaction cascades. mdpi.com

Prediction of Reactivity, Selectivity, and Regioselectivity in Radical Reactions

Computational chemistry is a powerful tool for predicting the outcomes of the complex radical reactions that follow peroxoester decomposition. escholarship.org By calculating the potential energy surfaces for various reaction pathways, chemists can determine the activation energies and reaction thermodynamics, which in turn dictate the product distribution.

For the radicals generated from this compound, several competing reactions are possible:

Butanoyloxy Radical:

Decarboxylation: Loss of CO₂ to form a propyl radical. This is often a very fast process for acyloxy radicals.

Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent or substrate molecule.

1-Hydroxybutoxy Radical:

β-Scission: Cleavage of a C-C bond adjacent to the radical oxygen, which could lead to formaldehyde (B43269) and a 3-hydroxypropyl radical.

Hydrogen Abstraction: Abstraction of a hydrogen atom from another molecule.

Intramolecular H-Abstraction (1,5-H shift): The radical oxygen may abstract the hydrogen from the hydroxyl group, forming a diol and a new radical center.

DFT calculations can be used to compute the activation barriers for each of these potential pathways. The pathway with the lowest energy barrier will be the kinetically favored one, allowing for the prediction of the major reaction products. This predictive capability is essential for understanding the selectivity and regioselectivity of these radical processes in various chemical environments.

Table 7.2: Representative Calculated Activation Energies (ΔE‡) for Competing Radical Reactions

This table provides hypothetical activation energies to illustrate how computational chemistry can distinguish between competing reaction pathways for an alkoxy radical, such as the 1-hydroxybutoxy radical.

Reaction Pathway for Alkoxy RadicalGeneral DescriptionIllustrative ΔE‡ (kcal/mol)Predicted Outcome
β-Scission C-C bond cleavage~10-15Fragmentation of the radical
Intermolecular H-Abstraction H-atom transfer from solvent~8-12 (depends on solvent C-H BDE)Formation of an alcohol and a solvent radical
Intramolecular 1,5-H Shift Internal H-atom transfer~6-9Isomerization of the radical

Structure-Reactivity Relationships in Peroxoester Homolysis and Induced Decomposition

The rate at which a peroxoester decomposes is intrinsically linked to its molecular structure. Computational studies are pivotal in establishing quantitative structure-reactivity relationships (QSRRs) that connect specific structural features to the kinetics of homolysis.

For this compound, the hydroxyl group is the most significant structural variant compared to a simple alkyl peroxoester. Computational models can investigate how this group affects the stability of the ground state molecule and the transition state of the O-O bond cleavage. A key hypothesis to test computationally would be the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the peroxy oxygens. Such an interaction could stabilize the ground state, potentially increasing the activation energy required for homolysis and thus slowing the decomposition rate compared to its non-hydroxylated analogue.

Beyond unimolecular homolysis, peroxoesters can also undergo induced decomposition, where an external radical attacks the peroxide bond. This bimolecular reaction competes with spontaneous homolysis. Theoretical calculations can model the transition state of this radical attack, determining its activation energy. By comparing the calculated barriers for unimolecular versus bimolecular decomposition, it is possible to predict which mechanism will dominate under specific conditions, such as in high radical concentration environments.

Industrial and Advanced Materials Applications Driven by Peroxoester Chemistry

Polymerization of Commodity and Specialty Monomers8.2. Graft Polymerization and Polymer Modification Processes8.3. Fabrication of Advanced Polymer Materials (e.g., coatings, composites)8.4. Role in High-Pressure Polymerization Processes (e.g., Low-Density Polyethylene Production)

Without any foundational research or documented applications, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Further investigation would be required to determine if “1-hydroxybutyl butaneperoxoate” has been synthesized and characterized, and if any research on its potential applications exists in proprietary or less accessible sources. However, based on publicly available information, this compound remains undocumented in the context of industrial and materials science applications.

Q & A

Q. How can researchers optimize sample preparation to minimize peroxide decomposition during extraction?

  • Methodological Answer : Use cold extraction solvents (e.g., methanol at -20°C) and argon-sparged vials to limit oxidative degradation. Validate recovery rates via spike-and-recovery experiments with deuterated internal standards .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • Methodological Answer : Implement strict inert-atmosphere protocols (gloveboxes, Schlenk lines) due to peroxide sensitivity. Refer to hazard codes (e.g., P210 for flammability) and ensure emergency protocols align with OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.